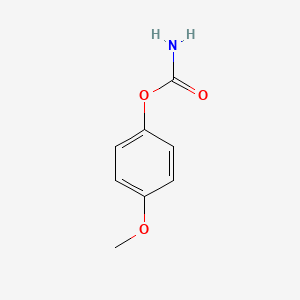

(4-methoxyphenyl) carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

(4-methoxyphenyl) carbamate |

InChI |

InChI=1S/C8H9NO3/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5H,1H3,(H2,9,10) |

InChI Key |

NIHHYKUHSZFXTC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)N |

Origin of Product |

United States |

Conceptual Framework of Carbamate Chemistry in Organic and Medicinal Science

Carbamates, also known as urethanes, are a class of organic compounds that share a common functional group: a carbonyl group bonded to both an ether and an amine. This unique structural arrangement, an "amide-ester" hybrid, bestows upon carbamates a desirable balance of chemical and proteolytic stability. nih.govnih.gov This stability is a key reason for their widespread use in medicinal chemistry, where they often serve as bioisosteres for the more labile peptide bond, enhancing the metabolic stability and cell membrane permeability of drug candidates. nih.govacs.org

The carbamate (B1207046) moiety is not merely a passive linker. Its ability to participate in hydrogen bonding and to impose conformational constraints on a molecule allows for the fine-tuning of interactions with biological targets such as enzymes and receptors. nih.govacs.org This has led to the incorporation of the carbamate group into numerous approved therapeutic agents. nih.gov Beyond pharmaceuticals, carbamates are integral to the production of polyurethanes and have applications in agriculture as pesticides. nih.gov The synthesis of carbamates is a well-established area of organic chemistry, with numerous methods available, including the reaction of isocyanates with alcohols and the use of phosgene (B1210022) derivatives. nih.gov

Overview of 4 Methoxyphenyl Carbamate As a Key Chemical Moiety

The (4-methoxyphenyl)carbamate moiety specifically integrates the advantageous properties of the carbamate (B1207046) group with those of a para-substituted methoxybenzene ring. The methoxy (B1213986) group, being an electron-donating group, can influence the electronic properties of the entire molecule, which in turn can modulate its biological activity and pharmacokinetic profile.

The synthesis of derivatives of (4-methoxyphenyl)carbamate is versatile. For instance, Phenyl N-(4-methoxyphenyl)carbamate can be synthesized by reacting 4-methoxybenzenamine with phenyl chloroformate in the presence of a base like triethylamine. nih.gov This straightforward reactivity allows for the incorporation of the (4-methoxyphenyl)carbamate core into a diverse range of more complex molecular architectures.

This moiety is a common feature in a variety of compounds being investigated for therapeutic applications. For example, it is found in molecules designed as cholinesterase inhibitors for the potential treatment of Alzheimer's disease, where the carbamate group acts as a "pseudo-irreversible" inhibitor of the enzyme. acs.orgresearchgate.net Furthermore, derivatives bearing this moiety have been explored for their potential as antifungal agents and in the development of novel anticancer therapeutics. researchgate.net The structural and electronic properties of the (4-methoxyphenyl)carbamate unit make it a valuable pharmacophore in the design of new bioactive compounds.

Current Research Frontiers and Scholarly Interest in 4 Methoxyphenyl Carbamate

Conventional and Optimized Synthesis Routes

Conventional methods for the synthesis of (4-methoxyphenyl)carbamate derivatives have long been established, offering reliable and straightforward pathways to these compounds. These routes often involve readily available starting materials and well-understood reaction mechanisms.

Synthesis from Anilines (e.g., p-Anisidine) and Chloroformates

A traditional and widely employed method for synthesizing (4-methoxyphenyl)carbamate derivatives involves the reaction of an aniline (B41778), such as p-anisidine (B42471), with a chloroformate. chemicalbook.comacs.orgnih.gov This reaction is a type of acylation where the nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the carbamate and elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl produced. acs.org

For instance, methyl (4-methoxyphenyl)carbamate can be synthesized from p-anisidine and methyl chloroformate. researchgate.netscielo.org.za Similarly, ethyl (4-methoxyphenyl)carbamate is prepared from p-anisidine and ethyl chloroformate. chemicalbook.comarkat-usa.org The general procedure often involves dissolving the aniline and a base, like sodium carbonate, in a biphasic system of water and an organic solvent such as 1,2-dichloroethane (B1671644) (DCE). The chloroformate is then added dropwise, and the reaction proceeds at room temperature. acs.orgnih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| p-Anisidine | Methyl Chloroformate | Methyl (4-methoxyphenyl)carbamate | researchgate.netscielo.org.za |

| p-Anisidine | Ethyl Chloroformate | Ethyl (4-methoxyphenyl)carbamate | chemicalbook.comarkat-usa.org |

| 4-Bromo-3-fluoroaniline | Ethyl Chloroformate | Ethyl 4-bromo-3-fluorophenylcarbamate | arkat-usa.org |

Carbamic Acid Derivative Methods

Methods involving carbamic acid derivatives provide an alternative route to (4-methoxyphenyl)carbamates. nih.govontosight.aiorientjchem.org Carbamates are structurally related to amides and esters and exhibit good chemical and proteolytic stability. researchgate.net One approach involves the in-situ generation of an isocyanate from a carbamic acid intermediate, which is then trapped by an alcohol. organic-chemistry.orgorganic-chemistry.org For example, a carbamic acid can be derived from an arylamine and carbon dioxide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgorganic-chemistry.org Dehydration of this intermediate yields the corresponding isocyanate, which can then react with an alcohol to form the carbamate. organic-chemistry.orgorganic-chemistry.org

Another strategy involves the reaction of carboxylic acids with di-tert-butyl dicarbonate (B1257347) and sodium azide (B81097), which proceeds through an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate, which is subsequently trapped by an alcohol to yield the carbamate. organic-chemistry.org

Utilization of Sodium Cyanate (B1221674) and Related Reagents

The use of sodium cyanate or potassium cyanate as a nitrogen source represents a significant advancement in carbamate synthesis, offering a phosgene-free and often more economical route. researchgate.netwiley.com These methods typically involve the in-situ generation of an aryl isocyanate from an aryl halide and a cyanate salt, which is then trapped by an alcohol. mit.edumit.edu

Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate provides a general one-pot method for the synthesis of aryl carbamates. mit.edumit.edu This approach is tolerant of a wide range of functional groups. nih.gov For example, the reaction of 4-bromoanisole (B123540) with sodium cyanate can produce 4-methoxyphenyl (B3050149) isocyanate, which can then be converted to the corresponding carbamate. google.com

Advanced Catalytic Synthesis Protocols

The development of advanced catalytic systems has revolutionized the synthesis of (4-methoxyphenyl)carbamate derivatives, enabling milder reaction conditions, broader substrate scope, and higher efficiency.

Metal-Catalyzed C-N Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds in the synthesis of N-aryl carbamates. researchgate.netresearchgate.net Palladium, copper, and nickel catalysts are commonly employed. researchgate.netnih.govacs.org

Palladium Catalysis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for carbamate synthesis. nih.gov These reactions can couple aryl halides or triflates with carbamates or cyanate salts. mit.edumit.edunih.gov For instance, a palladium-catalyzed cross-coupling of aryl chlorides with sodium isocyanate in the presence of phenol (B47542) can be used to generate phenyl carbamate derivatives. nih.gov The choice of ligand is crucial for the success of these reactions, with Buchwald-type ligands often being preferred. nih.gov

Copper Catalysis: Copper-catalyzed methods provide a cost-effective alternative to palladium. researchgate.net The Ullmann condensation, a classic copper-catalyzed reaction, has been modernized for the synthesis of N-aryl carbamates. researchgate.net Copper(I) iodide (CuI) is a frequently used catalyst, often in combination with a ligand such as 2-(2,6-dimethylphenylamino)-2-oxoacetic acid (DMPAO). wiley.com This system can effectively couple aryl halides with potassium cyanate in an alcohol solvent to afford the corresponding aryl carbamates. wiley.comacs.org

Nickel Catalysis: Nickel catalysts have also been utilized for the synthesis of N-aryl carbamates, particularly for the coupling of aryl halides with metal cyanates. nih.gov A domino reaction employing a nickel catalyst can be used for the one-pot synthesis of N-(hetero)aryl carbamates from phenols activated with cyanuric chloride and cyanate salts. researchgate.net

| Catalyst System | Reactants | Product Type | Reference |

| Pd2dba3 / Ligand | Aryl Chloride/Triflate, Sodium Cyanate, Alcohol | N-Aryl Carbamate | mit.edumit.edunih.gov |

| CuI / DMPAO | Aryl Halide, Potassium Cyanate, Alcohol | N-Aryl Carbamate | wiley.comacs.org |

| Nickel Catalyst / TCT | Phenol, Cyanate Salt, Alcohol | N-(Hetero)aryl Carbamate | researchgate.net |

| Rh(I) / Oxone | Amine, Alcohol, CO | Carbamate | researchgate.net |

Metal-Free Catalysis (e.g., Molecular Iodine Catalysis)

In recent years, there has been a growing interest in developing metal-free catalytic systems to avoid the cost and potential toxicity associated with transition metals. thieme-connect.comthieme-connect.com Molecular iodine has emerged as a mild and efficient catalyst for various organic transformations, including the synthesis of carbamates. researchgate.net

One metal-free approach involves the cross-coupling of anilines with carbazates, which can be catalyzed by iodine. thieme-connect.com The proposed mechanism suggests the formation of an alkoxycarbonyl radical, which then couples with the aniline. thieme-connect.com This method has been successfully applied to the synthesis of methyl (4-methoxyphenyl)carbamate from 4-methoxyaniline and a methyl carbazate. thieme-connect.com

Additionally, molecular iodine can catalyze the N-Boc protection of amines using di-tert-butyl dicarbonate under solvent-free conditions, offering a green and efficient route to tert-butyl carbamates. organic-chemistry.org The reaction is believed to proceed through the activation of the di-tert-butyl dicarbonate by iodine. organic-chemistry.org

Heterogeneous Catalysis (e.g., CeO2, ZrO2/SiO2) in Aromatic Carbamate Synthesis

The synthesis of aromatic carbamates through environmentally benign processes is a significant goal in industrial chemistry. Heterogeneous catalysts are central to this effort, offering advantages such as ease of separation, reusability, and enhanced stability. Metal oxides, particularly cerium dioxide (CeO₂), zirconium dioxide (ZrO₂), and their composites, have emerged as effective catalysts for carbamate synthesis. sciengine.comnih.govresearchgate.net

CeO₂ is recognized for its effectiveness in the direct synthesis of carbonates and carbamates from CO₂ and alcohols or amines, respectively. researchgate.netnii.ac.jp Its catalytic activity is attributed to its acid-base properties. nii.ac.jp For instance, CeO₂ has been successfully used as a heterogeneous catalyst for the synthesis of methyl N-phenyl carbamate, a compound structurally related to (4-methoxyphenyl)carbamate. nih.gov The catalytic system often operates under pressure, driving the conversion of anilines and a carbonyl source. nih.gov

Mixed metal oxides, such as CeO₂-ZrO₂, have also demonstrated high efficacy. These solid solutions can be more effective than the individual oxides for the synthesis of dimethyl carbonate from methanol (B129727) and CO₂, a reaction that shares mechanistic principles with aromatic carbamate formation. researchgate.net The synergy between the different metal oxides can enhance catalytic performance. researchgate.net Similarly, catalysts like TiO₂-Cr₂O₃/SiO₂ have been developed for N-substituted carbamate synthesis using urea (B33335) as the carbonyl source, showcasing the versatility of supported mixed oxide systems. nih.gov While direct synthesis of (4-methoxyphenyl)carbamate using these specific catalysts is not extensively detailed, the principles established with analogous anilines and alcohols provide a strong foundation for their application. The use of these solid acid/base catalysts represents a greener alternative to traditional methods that often employ toxic reagents like phosgene (B1210022). nih.gov

Table 1: Performance of Heterogeneous Catalysts in Related Carbamate Syntheses

| Catalyst | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| CeO₂ | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | Exhibits excellent reactivity and recyclable stability. nih.gov | nih.gov |

| Zn/Al/Pb Mixed Oxides | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | Highly dispersed PbO in a ZnO/Al₂O₃ base forms an efficient and stable catalyst. nih.gov | nih.gov |

| CeO₂-ZrO₂ | Methanol, CO₂ | Dimethyl Carbonate | Solid solution is highly effective and selective; performance is enhanced by in-situ water removal. researchgate.net | researchgate.net |

| PVP–CeO₂/rGO | Various | Benzodiazepines | A highly efficient and recyclable catalyst for multicomponent reactions in aqueous media. rsc.org | rsc.org |

Non-Conventional Synthesis Techniques

Mechanochemistry, which utilizes mechanical force from methods like ball milling to induce chemical reactions, presents a solvent-free or solvent-minimal alternative to traditional solution-phase synthesis. cardiff.ac.ukbeilstein-journals.org This technique is gaining popularity for its ability to reduce reaction times, minimize waste, and sometimes access alternative reaction pathways not seen in solution. nih.govacs.org

The formation of carbon-oxygen (C–O) bonds, fundamental to carbamates, has been successfully achieved using mechanochemical methods. beilstein-journals.org For example, carbamates have been prepared by milling 1,1'-carbonyldiimidazole (B1668759) (CDI) with alcohols or amines as nucleophiles. beilstein-journals.org This approach avoids bulk solvents and simplifies product isolation. While a direct mechanochemical synthesis of (4-methoxyphenyl)carbamate from 4-methoxyaniline is not explicitly documented in the provided sources, the principles are well-established for similar transformations.

Mechanochemical Grignard-type reactions have also been developed, where organobromides react with gaseous carbon dioxide or sodium methyl carbonate in a ball mill to produce carboxylic acids with minimal solvent. nih.gov For instance, 4-methoxyphenyl bromide has been successfully converted to 4-methoxybenzoic acid in 59% yield using this technique, demonstrating the viability of mechanochemistry for reactions involving methoxy-substituted aromatic rings. nih.gov These solvent-free approaches highlight a sustainable path toward the synthesis of precursors and derivatives related to (4-methoxyphenyl)carbamate. beilstein-journals.orgnih.gov

Table 2: Examples of Mechanochemical Reactions

| Reaction Type | Reactants | Key Conditions | Product/Yield | Reference |

|---|---|---|---|---|

| Carbamate Synthesis | 1,1'-Carbonyldiimidazole, Alcohols/Amines | Ball milling | Carbamates | beilstein-journals.org |

| Grignard Carboxylation | 4-Methoxyphenyl bromide, CO₂ (gas) | Ball milling, Mg, LiOH, 2-MeTHF (LAG) | 4-Methoxybenzoic acid / 59% | nih.gov |

| Ritter Reaction | Nitriles, Alcohols | Grinding, H₂SO₄ | Amides / Good yields | beilstein-journals.org |

Stereoselective Synthesis and Chiral Induction Strategies

The carbamate functional group plays a crucial role as a directing and protecting group in complex stereoselective syntheses. Its electronic and steric properties can be leveraged to control the formation of chiral centers in a variety of molecular architectures.

Spirocyclic oxindoles are important scaffolds in medicinal chemistry, and their enantioselective synthesis is of great interest. nih.govoaepublish.com Organocatalytic methods have been developed for the formal [2+2] cycloaddition of C(1)-ammonium enolates and isatin (B1672199) derivatives to form spirocyclic β-lactone-oxindoles. mdpi.com In these reactions, the N-substituent on the isatin ring plays a critical role in determining the reaction's efficiency and stereoselectivity.

While not involving (4-methoxyphenyl)carbamate directly as a product, related carbamate protecting groups are used on the nitrogen of the isatin substrate. For instance, changing the N-protecting group from a Boc group to a Cbz group can maintain high enantiomeric ratios, whereas a smaller Moc group can lead to a reduction in both yield and enantioselectivity. nih.gov The synthesis of malamide derivatives has been achieved through the in situ formation of spirocyclic β-lactone-oxindoles, followed by a dual ring-opening, demonstrating high enantio- and diastereoselectivity (up to >95:5 dr and >99:1 er). mdpi.com This highlights how the steric and electronic nature of the N-acyl group, which could include a (4-methoxyphenyl)carbamate moiety, is instrumental in guiding the stereochemical outcome of the reaction.

Table 3: Organocatalytic Synthesis of Spirocyclic Oxindole Derivatives

| Catalyst Type | Substrates | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Isothiourea (HyperBTM) | N-acyl isatins, Homoanhydrides | Spirocyclic β-lactone-oxindoles (intermediates) | up to >95:5 dr, >99:1 er | mdpi.com |

| Chiral Cation Phase-Transfer Catalyst | N-substituted 3-chloroacetyloxindoles | Spirocyclic azetidine (B1206935) oxindoles | up to 2:98 er | nih.gov |

| Chiral Squaramide-Amine | Nitroolefins, 2-Nitro-3-arylacrylates | Spirocyclopentane oxindoles | up to 97% ee | acs.org |

In model studies, a mono-amino-calix chemicalbook.comarene was converted to its corresponding methyl carbamate. scielo.org.zasemanticscholar.orgresearchgate.net This carbamate group was shown to direct subsequent electrophilic aromatic substitution, such as bromination, to the ortho-position relative to the carbamate (meta- to the alkoxy groups). scielo.org.zasemanticscholar.org This directing effect is crucial for achieving substitution patterns that are otherwise difficult to access. researchgate.net

To induce chirality, a chiral auxiliary is incorporated into the carbamate. For example, a (+)-menthyl carbamate has been attached to a calix chemicalbook.comarene. scielo.org.zasemanticscholar.org Subsequent bromination led to the formation of diastereomers, and although they were inseparable, the removal of the chiral auxiliary resulted in a product with a small positive optical rotation, suggesting that a degree of asymmetric induction was achieved. scielo.org.zasemanticscholar.org Similarly, the use of a sterically demanding tert-butyl carbamate (Boc group) on a tetra-amino calix chemicalbook.comarene was found to improve the diastereoselectivity of a tetra-bromination reaction, favoring the formation of the C₄-symmetric chiral isomer. rsc.org These examples demonstrate a powerful strategy where a carbamate, potentially a chiral derivative of (4-methoxyphenyl)carbamate, could be employed to control the synthesis of complex, inherently chiral macrocycles. rsc.orgnih.gov

Table 4: Use of Carbamates in Calixarene Functionalization

| Calixarene Substrate | Carbamate Group | Reaction | Outcome | Reference |

|---|---|---|---|---|

| Mono-amino-calix chemicalbook.comarene | Methyl carbamate | Bromination (NBS, PTSA) | Ortho-bromination directed by the carbamate group. | scielo.org.zasemanticscholar.org |

| Mono-amino-calix chemicalbook.comarene | (+)-Menthyl carbamate | Bromination (NBS, PTSA) | Formation of inseparable diastereomers; modest asymmetric induction observed. | scielo.org.zasemanticscholar.org |

| Tetra-amino-calix chemicalbook.comarene | tert-Butyl carbamate (Boc) | Bromination (NBS, PTSA) | Improved diastereoselectivity towards the C₄-symmetric chiral product. | rsc.org |

Modification of the (4-Methoxyphenyl)carbamate Scaffold

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions are a fundamental class of reactions for modifying aromatic rings. In the case of (4-methoxyphenyl) carbamate, the interplay between the methoxy (B1213986) and carbamate groups directs incoming electrophiles to specific positions on the aromatic ring.

The carbamate group is a powerful directing group in electrophilic aromatic substitution, capable of directing substitution to the ortho position. Research has shown that the bromination of methyl (4-methoxyphenyl)carbamate can be achieved with high regioselectivity. In one study, it was observed that the carbamate group was the sole director for ortho-bromination, and the inclusion of palladium in the reaction only marginally increased the yield of the brominated product. scielo.org.za This suggests that the reaction likely proceeds through a standard SEAr mechanism without the necessity of palladium catalysis. scielo.org.za

The ortho-directing ability of the carbamate has been exploited in the synthesis of more complex molecules. For instance, the carbamate group has been used to direct the ortho-bromination of O-phenyl carbamates using N-bromosuccinimide (NBS) at room temperature, catalyzed by copper(II) acetate. nih.gov This highlights the utility of the carbamate as a directing group for regioselective halogenation.

Table 1: Regioselective Ortho-Bromination of this compound Analogues

| Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl (4-methoxyphenyl)carbamate | N-Bromosuccinimide | None | Methyl (2-bromo-4-methoxyphenyl)carbamate | - | scielo.org.za |

| Methyl (4-methoxyphenyl)carbamate | N-Bromosuccinimide | Palladium | Methyl (2-bromo-4-methoxyphenyl)carbamate | Marginally higher than uncatalyzed | scielo.org.za |

Yield data was not always explicitly provided in the referenced literature.

Transcarbamoylation and Transurethanization Reactions

Transcarbamoylation and transurethanization are reactions that involve the transfer of a carbamoyl (B1232498) or urethane (B1682113) group from one molecule to another. These reactions are analogous to transesterification and provide a pathway for the synthesis of new carbamates. researchgate.netrsc.org The reaction can proceed through two main pathways: a dissociative pathway involving the formation of an isocyanate intermediate, or an associative pathway. rsc.org The carbonyl carbon of a carbamate is less electrophilic than that of an ester, meaning that the transfer of the carbamate group generally requires more energy than transesterification. rsc.org

These reactions have been explored for the synthesis of polycarbamates from diols and activated dicarbonates. researchgate.net The thermal cracking of carbamates, such as methyl N-phenyl carbamate, to produce isocyanates is a related process that has been studied, though it can be accompanied by side reactions. mdpi.com

Application in Cellulose (B213188) Derivatization

A significant application of transcarbamoylation and transurethanization is in the chemical modification of cellulose. While this specific modification has not been extensively employed for cellulose derivatization, its similarity to transesterification makes it an appealing transformation. researchgate.netrsc.org A sustainable protocol for the modification of cellulose with methyl N-substituted carbamates has been developed using a superbase ionic liquid, [mTBNH][OAc], as both a green reaction medium and a promoter of the reaction. rsc.orgnih.gov This method allows for the synthesis of various cellulose carbamates with controllable degrees of substitution. rsc.orgnih.gov

Cellulose carbamates are valuable materials with applications as stationary phases for chiral separations in high-performance liquid chromatography (HPLC). asianpubs.org For example, cellulose 3,5-dimethylphenyl carbamate is a well-known chiral stationary phase. asianpubs.org The aminolysis of cellulose phenyl carbonates is another route to introduce carbamate groups onto the cellulose backbone. mdpi.com

Oxidative Cyclization Reactions (e.g., Hypervalent Iodine-Mediated)

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are effective mediators for oxidative cyclization reactions. These reactions can be used to construct heterocyclic rings from acyclic precursors. While direct examples of hypervalent iodine-mediated oxidative cyclization of this compound itself are not prevalent in the provided search results, related transformations on similar structures highlight the potential of this methodology.

For instance, hypervalent iodine(III)-induced domino oxidative cyclization has been used for the synthesis of cyclopenta[b]furans. nih.gov In these reactions, a β-ketoester linked to a pentadiene tether undergoes a one-pot dehydrogenation to a trienone intermediate, followed by cycloisomerization. nih.gov Metal-free oxidative cyclization of N-Boc-acrylamides with (diacetoxyiodo)benzene in acetic acid has been shown to produce 5,5-disubstituted oxazolidine-2,4-diones. nsf.gov Furthermore, a transition-metal-free method for the synthesis of tetrahydroisoquinoline-oxazol-2(3H)-one motifs from exo-cyclic ene-carbamates has been developed using hypervalent iodine as an oxidant. nih.gov These examples demonstrate the utility of hypervalent iodine reagents in cyclization reactions of carbamate-containing molecules.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. This compound and its derivatives can participate in several palladium-catalyzed reactions.

An efficient synthesis of aryl carbamates has been achieved through the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of alcohols as nucleophiles. nih.gov This method provides access to a broad range of aryl carbamates. nih.gov For example, 4-methoxyphenyl p-tolylcarbamate was obtained in over 95% yield using this methodology. nih.gov

Palladium-catalyzed aminocyclization-Heck-type coupling cascades have been employed to prepare dehydrotryptophan derivatives from o-alkynylaniline derivatives. nih.gov In some cases, the corresponding carbamates of the o-alkynylanilines were used as substrates in these transformations. nih.gov

Furthermore, palladium(II)-catalyzed enantioselective reactions have been developed for the synthesis of chiral molecules. While not directly involving this compound as a substrate, these methods often utilize related carbamate-containing compounds. For example, N-(4-methoxyphenyl)trifluoroacetimidates are excellent substrates for palladium(II)-catalyzed allylic imidate rearrangements to produce chiral allylic amines. researchgate.net

Table 2: Palladium-Catalyzed Reactions Involving this compound and Related Compounds

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Cross-coupling | Aryl triflate, Sodium cyanate, 4-Methoxyphenol | Palladium catalyst | 4-Methoxyphenyl arylcarbamate | nih.gov |

| Aminocyclization-Heck coupling | o-Alkynylphenyl carbamate, Methyl α-aminoacrylate | PdCl2, KI | Dehydrotryptophan derivative | nih.gov |

Aminocyclization and Coupling Cascades

The carbamate functional group, including the (4-methoxyphenyl) derivative, is instrumental in palladium-catalyzed aminocyclization and coupling cascade reactions. These processes allow for the efficient construction of heterocyclic systems. For instance, dehydrotryptophan derivatives can be synthesized via a palladium-catalyzed cascade involving the aminocyclization of o-alkynylaniline derivatives followed by a Heck-type coupling. acs.org In these sequences, carbamate-protected anilines are key substrates. acs.org The preparation of substrates like ethyl (2-Iodo-4-methoxyphenyl)carbamate highlights the role of the carbamate in facilitating these complex transformations. acs.org

Gold-catalyzed reactions also demonstrate the utility of the (4-methoxyphenyl)amino group, a direct precursor to the carbamate, in aminocyclization. Cationic gold(I) complexes can catalyze the aminocyclization of enynes with nucleophiles like p-anisidine (4-methoxyaniline). acs.org This reaction proceeds efficiently to yield products such as dimethyl 3-(2-((4-methoxyphenyl)amino)propan-2-yl)-4-methylenecyclopentane-1,1-dicarboxylate, demonstrating the robustness of the (4-methoxyphenyl)amino moiety in complex cyclizations. acs.org

Table 1: Examples of Aminocyclization Reactions

| Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|

| Palladium Complex | o-alkynylaniline carbamates, methyl α-aminoacrylate | Dehydrotryptophan derivatives | acs.org |

Regio- and Diastereoselective Reactions of Allylic Carbamates

Allylic carbamates are valuable precursors in stereoselective synthesis due to their ability to undergo controlled transformations. The this compound of allylic alcohols can be synthesized and used in subsequent regio- and diastereoselective reactions. For example, cinnamyl (4-methoxyphenyl)carbamate has been prepared by reacting p-anisidine with 1,1'-carbonyldiimidazole (CDI), followed by the addition of cinnamic alcohol. rsc.org

This allylic carbamate serves as a substrate in palladium-catalyzed aminochlorocyclization reactions, which proceed with high levels of regio- and diastereoselectivity to form oxazolidinones. rsc.orgresearchgate.net These reactions are significant as they allow for the vicinal C-N and C-Cl bond formation across an internal alkene. researchgate.net The stereochemical outcome of such reactions is often influenced by the nature of the catalyst and the carbamate protecting group. Dual catalysis systems, employing both palladium(II) and a tertiary amine, have been developed for asymmetric rearrangements of allylic carbamates, leading to enantioenriched allylic amines. researchgate.net

Table 2: Synthesis and Reaction of Cinnamyl (4-methoxyphenyl)carbamate

| Reactants | Reagents | Product | Yield | Reference |

|---|

Derivatization for Complex Molecular Architectures

The this compound functional group is a key intermediate for building a wide array of complex molecules, from bioactive hydrazine (B178648) derivatives to intricate macrocycles and advanced therapeutic agents.

Hydrazine and Hydrazine Carboxamide Derivative Formation

The carbamate group is a precursor for the synthesis of semicarbazides (hydrazinecarboxamides). A facile, one-pot, two-step method has been developed for this conversion. rsc.org The process involves the in situ formation of the carbamate from an amine and a chloroformate, followed by the reaction with hydrazine. rsc.org Specifically, N-(4-methoxyphenyl)hydrazinecarboxamide was synthesized from p-anisidine and 2,2,2-trifluoroethylchloroformate, followed by treatment with hydrazine, affording the product in a 55% yield. rsc.org This approach is advantageous as it avoids the use of toxic isocyanates. rsc.org The higher nucleophilicity of hydrazine compared to amines allows for a direct and efficient interaction with the carbamate intermediate. rsc.org More complex structures, such as N-(4-(4-(4-methoxyphenyl)-1-piperazinyl)phenyl)hydrazine carboxamide, can also be formed from related carbamate precursors, serving as intermediates for antifungal agents.

Introduction into Macrocyclic Systems (e.g., Calixbenchchem.comarenes)

The unique structural and recognition properties of macrocycles like calixarenes make them important targets in supramolecular chemistry. researchgate.netnumberanalytics.com The this compound group has been explored as a functional handle for modifying these structures. In one study, methyl (4-methoxyphenyl)carbamate was synthesized from p-anisidine as a model compound for investigating the introduction of a carbamate onto a calix rsc.orgarene scaffold. researchgate.net The ultimate goal was to attach a carbamate to an aminocalix rsc.orgarene, which could then act as a chiral directing group in subsequent metalation reactions. researchgate.net Although the final step of creating a meta-metalated calix rsc.orgarene was not achieved in this specific work, the synthesis of the carbamate-functionalized calix rsc.orgarene itself was successful, demonstrating the viability of using carbamate chemistry to modify these complex macrocyclic systems. researchgate.net

Functionalization for Prodrug Design

Carbamates are widely used in prodrug design to improve the pharmacokinetic properties of parent drugs by masking polar functional groups, thereby enhancing stability or modulating solubility. tandfonline.comnih.gov The this compound moiety has been successfully employed in this context. A notable example is its use in creating a prodrug for the anti-Pneumocystis carinii pneumonia (PCP) agent, 2,5-bis(4-amidinophenyl)furan. acs.org The resulting bis-(4-methoxyphenoxycarbonyl) derivative showed excellent anti-PCP activity in animal models, demonstrating superior performance upon oral administration compared to the parent drug. acs.org The carbamate functionalization significantly reduced the acute toxicity associated with the parent amidine. acs.org This highlights the effectiveness of the this compound group in creating stable, effective, and less toxic prodrugs. acs.orgresearchgate.net Carbamate-functionalized linkers are also investigated for their stability, with some carbamates showing slow hydrolysis under physiological conditions, a property that can be tuned for controlled drug release. nih.gov

Table 3: Activity of 2,5-Bis(4-amidinophenyl)furan Prodrugs

| Compound | Modification | Administration | Anti-PCP Activity | Reference |

|---|

| 9 | 4-methoxyphenyl carbamate | Intravenous & Oral | Best in series | acs.org |

Incorporation into Peptide Synthesis for Urea Side Chains

In solid-phase peptide synthesis (SPPS), carbamate intermediates are crucial for converting primary amine side chains (like that of lysine) into mono-alkyl ureas. nih.gov A common method involves reacting the amine with an activated carbonate, such as p-nitrophenyl chloroformate, to form an intermediate p-nitrophenyl carbamate on the resin. nih.govresearchgate.net This activated carbamate can then react with an amine. While direct incorporation of the this compound as a final side-chain modification is less common, reagents derived from its precursor, p-methoxyaniline, are relevant. For instance, p-methoxybenzyl amine is used as an ammonia (B1221849) equivalent in these syntheses to yield the final mono-alkyl urea after resin cleavage. nih.gov The use of phenyl N-(4-methoxyphenyl)carbamate has also been documented in synthetic procedures related to peptide chemistry. researchgate.net This general strategy underscores the role of activated carbamates as key intermediates for introducing the urea functionality into complex peptide structures. nih.govresearchgate.net

Mechanistic Investigations and Reaction Pathway Elucidation

Reaction Mechanism Studies of (4-methoxyphenyl) carbamate (B1207046) Synthesis

The synthesis of N-aryl carbamates, such as (4-methoxyphenyl) carbamate, can be achieved through several pathways, each with its own characteristic mechanism. Understanding these mechanisms is key to controlling reaction outcomes and improving efficiency.

The synthesis of N-aryl carbamates often proceeds through reactive intermediates that are not isolated but are crucial to the reaction pathway. One common method for the synthesis of compounds like methyl N-(p-methoxyphenyl) carbamate is the modified Hofmann rearrangement of the corresponding amide, p-methoxybenzamide. This reaction is proposed to proceed through an isocyanate intermediate. researchgate.net

Theoretical and experimental studies on analogous systems, such as the aminolysis of phenyl N-phenylcarbamate, have provided evidence for the involvement of an isocyanate intermediate. nih.gov In these studies, quantum mechanical calculations at the M06-2X/6-311+G(2d,2p) and B3LYP-D3/6-31G(d,p) levels of theory were employed to characterize three potential reaction channels: a concerted pathway, a stepwise pathway via a tetrahedral intermediate, and a stepwise pathway involving an isocyanate intermediate (E1cB mechanism). The theoretical results indicated that the pathway proceeding through the isocyanate intermediate is energetically favored. nih.gov

Experimental validation for the presence of the isocyanate intermediate has been obtained through in-situ infrared (IR) spectroscopy. nih.gov In the reaction of phenyl N-phenylcarbamate with various amines, the IR spectra showed characteristic bands corresponding to the formation of the isocyanate. nih.gov While these studies were not performed directly on the synthesis of this compound, the mechanistic principles are highly applicable.

Computational studies, specifically Density Functional Theory (DFT) calculations, have also been instrumental in elucidating the mechanisms of related carbamate formations. For instance, DFT calculations on the intramolecular arylation of carbamate-stabilized carbanions have revealed various intermediates along the reaction pathway, including pre-lithiation complexes and deprotonated carbamates, while failing to locate a dearomatized intermediate, providing crucial insights into the reaction coordinate. nih.gov

Table 1: Spectroscopic and Computational Methods for Intermediate Characterization

| Method | Application in Carbamate Synthesis Mechanisms | Key Findings |

|---|---|---|

| In-situ Infrared (IR) Spectroscopy | Monitoring the reaction of N-aryl carbamates with amines. | Detection of characteristic vibrational frequencies of isocyanate intermediates. nih.gov |

| Density Functional Theory (DFT) Calculations | Mapping potential energy surfaces of reaction pathways. | Determination of the energetically favored reaction pathway (e.g., via an isocyanate intermediate). nih.gov |

| Quantum Mechanical Methods | Characterization of alternative reaction channels (concerted vs. stepwise). | Energetic comparison of transition states to identify the most likely mechanism. nih.gov |

The choice of catalysts and reagents is paramount in directing the selectivity and enhancing the efficiency of this compound synthesis. Various synthetic strategies employ different catalytic systems to achieve the desired product with high yield and purity.

One efficient method for the synthesis of carbamates involves a three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide, promoted by cesium carbonate (Cs2CO3) and tetrabutylammonium (B224687) iodide (TBAI). researchgate.netorganic-chemistry.org In this reaction, Cs2CO3 acts as a base to deprotonate the amine, facilitating its reaction with CO2 to form a carbamate anion. TBAI is thought to play a dual role: it can enhance the rate of CO2 incorporation and stabilize the carbamate anion through ion pairing with the tetrabutylammonium cation, which in turn minimizes side reactions like overalkylation. researchgate.net

Proposed Mechanism of Cs2CO3/TBAI Promoted Carbamate Synthesis

Amine Deprotonation: The amine is deprotonated by Cs2CO3.

Carbamate Anion Formation: The resulting amine anion nucleophilically attacks CO2 to form a carbamate anion.

Alkylation: The carbamate anion is then alkylated by the alkyl halide to yield the final carbamate product.

Transition metal catalysis, particularly with palladium, has also been extensively used for the synthesis of N-aryl carbamates. mit.edu A common approach involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with sodium cyanate (B1221674) in the presence of an alcohol. This reaction proceeds through the in-situ generation of an aryl isocyanate intermediate, which is then trapped by the alcohol to form the carbamate. mit.edu The choice of palladium catalyst and ligands is crucial for the efficiency of this transformation.

Table 2: Catalysts and Reagents in N-Aryl Carbamate Synthesis

| Catalyst/Reagent | Role in Reaction | Mechanistic Feature | Reference |

|---|---|---|---|

| Cesium Carbonate (Cs2CO3) | Base | Deprotonates the amine, facilitating CO2 insertion. | researchgate.netorganic-chemistry.org |

| Tetrabutylammonium Iodide (TBAI) | Additive/Phase Transfer Catalyst | Stabilizes the carbamate anion, prevents overalkylation. | researchgate.netorganic-chemistry.org |

| Palladium Catalysts | Catalyst | Catalyzes the cross-coupling of aryl halides with sodium cyanate. | mit.edu |

Mechanisms of Carbamate Functionality Transfer

Transcarbamoylation, the transfer of a carbamoyl (B1232498) group from one molecule to another, is a fundamental reaction of carbamates. The mechanism of this transfer can proceed through different pathways, which influences the reaction conditions and outcomes.

The mechanism of transcarbamoylation can be broadly categorized as either associative or dissociative. acs.org

Associative Pathway: In an associative mechanism, the nucleophile (e.g., an alcohol or amine) attacks the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. The subsequent departure of the leaving group results in the formation of the new carbamate. This pathway is characterized by the direct involvement of the nucleophile in the rate-determining step.

Dissociative Pathway: A dissociative mechanism involves the initial cleavage of the carbamate into an isocyanate and an alcohol or amine. The highly reactive isocyanate is then trapped by a nucleophile present in the reaction mixture to form the new carbamate. This pathway is often favored at higher temperatures. researchgate.net

Theoretical studies on the aminolysis of phenyl N-phenylcarbamate have provided insights into these pathways. The results suggest that the dissociative pathway, proceeding through an isocyanate intermediate (an E1cB-type mechanism), is energetically more favorable than the associative pathway. nih.gov This is supported by the detection of the isocyanate intermediate by IR spectroscopy. nih.gov

Table 3: Comparison of Associative and Dissociative Transcarbamoylation Pathways

| Feature | Associative Pathway | Dissociative Pathway |

|---|---|---|

| Key Intermediate | Tetrahedral intermediate | Isocyanate |

| Rate-Determining Step | Nucleophilic attack on the carbamate | Cleavage of the carbamate to form the isocyanate |

| Reaction Order | Typically bimolecular | Can be unimolecular in the first step |

| Energetic Favorability | Can be favored under milder conditions | Often favored at higher temperatures and in the presence of a base |

Mechanistic Insights into Functionalization Reactions

The carbamate group can act as a directing group in C-H activation reactions, enabling the selective functionalization of otherwise unreactive C-H bonds. This has become a powerful tool in organic synthesis.

The carbamate group is an effective directing group for the ortho-C-H functionalization of aromatic rings in the presence of transition metal catalysts such as palladium and cobalt. nih.govnih.gov The general mechanism involves the coordination of the carbamate's carbonyl oxygen to the metal center, which positions the metal in close proximity to the ortho-C-H bond.

In palladium-catalyzed reactions, the mechanism typically proceeds through the formation of a five- or six-membered palladacycle intermediate. nih.gov This is achieved through a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway. The resulting palladacycle is a stable intermediate that can then react with a variety of coupling partners to achieve C-C, C-N, or C-X bond formation. The stability and reactivity of these palladacycles have been studied, and in some cases, they can be isolated and characterized. nih.gov

Cobalt-catalyzed C-H activation directed by carbamates has also been reported for reactions such as alkylation and amidation. nih.gov Mechanistic studies suggest that these reactions proceed through a base-assisted internal electrophilic substitution mechanism. The use of additives like pivalic acid can be crucial in suppressing side reactions and improving the selectivity of the desired functionalization. nih.gov

Table 4: Transition Metals in Carbamate-Directed C-H Activation

| Metal Catalyst | Key Intermediate | Type of Functionalization | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Palladium(II) | Palladacycle | Arylation, Alkylation, Halogenation | Formation of a stable metallacyclic intermediate. | nih.gov |

| Cobalt(III) | Cyclometalated Cobalt Complex | Alkylation, Amidation | Base-assisted internal electrophilic substitution. | nih.gov |

Stereochemical Control in Organocatalytic Transformations

Organocatalysis provides a powerful avenue for the synthesis of chiral compounds, offering an alternative to metal-based catalysts. beilstein-journals.org The stereochemical outcome of these reactions is dictated by the specific interactions between the substrate, the reagent, and the chiral organocatalyst. In transformations involving carbamate-containing molecules, the catalyst's architecture is crucial for establishing facial selectivity.

A common strategy involves the activation of a substrate through the formation of a transient, reactive species, such as an iminium ion, which is then attacked by a nucleophile. beilstein-journals.org The catalyst, often a chiral amine like a Jørgensen–Hayashi-type catalyst, creates a sterically defined environment around this intermediate. beilstein-journals.org For a hypothetical Michael addition involving a derivative of this compound, the organocatalyst would likely utilize non-covalent interactions, such as hydrogen bonding, to orient the carbamate substrate. The thiourea (B124793) group on catalysts, for example, can act as a hydrogen-bond donor, activating and orienting electrophiles. Simultaneously, a basic moiety on the catalyst, like a tertiary amine, can deprotonate and orient the nucleophile. mdpi.com This dual activation model ensures that the nucleophile attacks a specific face (Re or Si) of the electrophile, leading to a high degree of enantioselectivity. mdpi.com The precise stereochemical control is therefore a function of the catalyst's ability to form a well-organized, diastereomeric transition state.

Palladium-Catalyzed Reaction Profiles and Ligand Effects

Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds, and the carbamate moiety can be a key participant in such transformations, particularly in C-N bond formation. nih.gov The generally accepted mechanism for these reactions proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In this cycle, the active Pd(0) catalyst first undergoes oxidative addition with an aryl halide. The subsequent transmetalation step involves the transfer of an organic group from an organometallic reagent to the palladium center. youtube.comnih.gov For a reaction involving a compound like potassium (4-methoxyphenyl)dimethyl silanolate, this step can proceed through different pathways, including via an 8-Si-4 intermediate or a hypervalent 10-Si-5 siliconate intermediate. nih.gov The final step, reductive elimination, forms the desired C-N bond and regenerates the Pd(0) catalyst. youtube.commit.edu

The choice of ligand coordinated to the palladium center is critical as it profoundly influences the catalyst's activity, stability, and selectivity. fishersci.ca Bulky, electron-donating phosphine (B1218219) ligands, for instance, are known to accelerate the reductive elimination step. mit.edufishersci.ca The electronic properties of these ligands are crucial; N-heterocyclic carbenes (NHCs), which are strong σ-donors, can offer very high catalytic activity and stability compared to some phosphine ligands. fishersci.ca Mechanistic studies have shown that for C-N cross-coupling, the nature of the ligand can affect which step of the catalytic cycle is rate-limiting. mit.edu For instance, the rates of reductive elimination for catalysts can be evaluated based on the specific biaryl phosphine ligand used, such as XPhos or SPhos. mit.edu

Table 1: Influence of Ligand Properties on Palladium-Catalyzed Reactions

| Ligand Property | Effect on Catalytic Cycle | Example Ligands |

|---|---|---|

| Bulky/High Cone Angle | Accelerates reductive elimination; can stabilize the active catalyst. | P(tBu)₃, P(c-hex)₃ |

| Electron-Donating | Increases electron density on Pd, facilitating oxidative addition. Key to the stability of amido complexes. mit.edu | P(tBu)₃, XPhos, SPhos |

| Bite Angle (for bidentate ligands) | Influences the geometry at the metal center, affecting reaction rates and selectivity. | Xantphos, dppe |

| Strong σ-Donation | Offers high catalytic activity and stability. | N-Heterocyclic Carbenes (NHCs) |

Mechanisms of Biological Action (Non-Clinical)

Enzyme Inhibition Mechanisms (e.g., Pseudoirreversible, Allosteric)

Carbamates, including aryl carbamates, are well-known for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The primary mechanism for this inhibition is typically pseudoirreversible. researchgate.netacs.org This process involves the carbamylation of a critical serine residue within the enzyme's active site. researchgate.net

The mechanism can be broken down into the following steps:

Initial Binding: The carbamate inhibitor binds to the active site of the cholinesterase.

Nucleophilic Attack: The catalytic serine's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carbamate. researchgate.netresearchgate.net

Carbamylation: This attack leads to the formation of a transient tetrahedral intermediate, which then collapses to form a stable, carbamylated enzyme, releasing the methoxyphenol leaving group. nih.gov

Slow Regeneration: The carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal hydrolysis of acetylcholine (B1216132). nih.govnih.gov This slow rate of decarbamylation effectively takes the enzyme out of commission, leading to inhibition. nih.gov

Interestingly, the specific structure of the carbamate can alter the inhibition mechanism. While most carbamates act as pseudoirreversible inhibitors of both AChE and BChE, certain phenothiazine (B1677639) carbamates exhibit pseudoirreversible inhibition of AChE but only reversible inhibition of BChE. acs.orgresearchgate.net This difference is attributed to dominant π-π interactions between the phenothiazine moiety and specific amino acid residues (F329 and Y332) in the BChE active site, which prevents the carbamylation step from occurring. acs.orgresearchgate.net This highlights how subtle changes in inhibitor structure and enzyme topology can lead to profoundly different inhibition profiles.

Signaling Pathway Modulation (e.g., Apoptosis, Cell Proliferation)

Beyond direct enzyme inhibition, carbamate compounds can exert biological effects by modulating intracellular signaling pathways that govern fundamental cellular processes like apoptosis (programmed cell death) and proliferation. Apoptosis is tightly regulated by a balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). nih.govnih.gov

Research on aromatic carbamates has demonstrated their potential to confer neuroprotection by influencing these apoptotic pathways. nih.gov Certain derivatives have been shown to increase the ratio of Bcl-2 to Bax, shifting the cellular balance towards an anti-apoptotic state. nih.gov Furthermore, these compounds can activate autophagy, a cellular recycling process, through the induction of beclin 1. nih.gov

Cellular stress can also trigger apoptosis through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38-MAPK. mdpi.com Various carbamate compounds have been implicated in modulating these stress-response pathways. Exposure to certain carbamates can lead to the activation of JNK and p38-MAPK, which can act as death signals, ultimately leading to the activation of executioner caspases like caspase-3 and inducing apoptosis. mdpi.com The Nrf2 signaling pathway, a key regulator of cellular responses to oxidative stress, can also be affected by carbamates, influencing cell proliferation and survival. researchgate.net Thus, the modulation of these signaling cascades represents a significant, non-clinical mechanism of action for this class of compounds.

Table 2: Carbamate Effects on Cellular Signaling Pathways

| Signaling Pathway | Modulatory Effect of Carbamates | Cellular Outcome |

|---|---|---|

| Apoptosis (Bcl-2 family) | Increase in the Bcl-2/Bax ratio. nih.gov | Inhibition of apoptosis, promotion of cell survival. |

| Autophagy | Induction of beclin 1. nih.gov | Activation of cellular recycling and proteostasis. |

| MAPK (JNK, p38) | Activation of stress-related kinases. mdpi.com | Can promote stress-induced apoptosis. |

| Nrf2 Pathway | Modulation of the Nrf2-ARE signaling pathway. researchgate.net | Altered response to oxidative stress, potential effects on cell proliferation. |

Radical Scavenging Mechanisms

The antioxidant potential of aryl carbamates can be understood through their ability to scavenge free radicals. The specific mechanism by which this occurs is dependent on the reaction environment (i.e., solvent polarity) and the nature of the radical species. researchgate.net Computational studies have elucidated several possible pathways for radical scavenging by aryl carbamates. researchgate.net

The primary mechanisms include:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the free radical, thereby neutralizing it. This mechanism is often favored in the gas phase and non-polar (lipid) media. researchgate.netnih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation and an anion. The radical cation then transfers a proton to the anion.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to the solvent, forming an anion. This anion then transfers an electron to the free radical. The SPLET mechanism is often more favorable in aqueous (polar) solutions. researchgate.net

Radical Adduct Formation (RAF): The free radical directly adds to the aromatic ring of the antioxidant molecule. This mechanism typically has a minor contribution compared to HAT and SPLET. researchgate.netnih.gov

For aryl carbamates, studies have shown that the HAT mechanism is often the most probable pathway for scavenging hydroxyl radicals (HO•) in both gas and lipid-like environments, while the SET mechanism can become more favorable in aqueous solutions. researchgate.net Conversely, some carbamate compounds can also induce oxidative stress by depleting intracellular antioxidants like reduced glutathione (B108866) (GSH), leading to a decrease in the GSH/GSSG ratio. nih.govepa.gov This dual role highlights the complex interplay between the direct radical scavenging properties of the carbamate structure and its broader effects on cellular redox homeostasis.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting a wide range of molecular properties, from spectroscopic characteristics to reactivity. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution and energy of the molecule.

Quantum chemical calculations are instrumental in the prediction and interpretation of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. imist.ma This method, often employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov The chemical shift (δ) is then determined by comparing the calculated shielding constant (σ) of a nucleus in the molecule to that of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_cal = σ_TMS - σ_cal. nih.gov

For molecules containing the (4-methoxyphenyl) moiety, studies have shown a strong correlation between experimentally observed NMR shifts and those calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory. nih.gov This level of theory has been successfully used to assign both ¹H and ¹³C NMR signals by comparing the computed values with experimental data, providing a robust method for structural verification. nih.gov The accuracy of these predictions depends on the chosen functional and basis set, with various combinations being tested to find the optimal balance between computational cost and precision. nih.gov

Below is a representative table illustrating the comparison between experimental and theoretical NMR chemical shifts for a molecule containing a (4-methoxyphenyl) group, showcasing the typical accuracy of the GIAO method.

| Atom | Experimental Chemical Shift (ppm) nih.gov | Calculated Chemical Shift (ppm) nih.gov |

| C (Carbonyl) | 157.78 | 164.00 |

| C (Aryl) | 115.98 - 157.78 | 122.10 - 168.30 |

| C (Methoxy) | 55.85 | 58.60 |

This interactive table demonstrates the correlation between measured and computed NMR data for key functional groups in a related molecular structure.

The electronic structure of (4-methoxyphenyl) carbamate (B1207046) dictates its reactivity. Quantum chemical calculations are used to determine several key descriptors that provide insight into this behavior. Central to this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

DFT calculations can elucidate how chemical modifications to the molecular structure influence the electronic properties. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity. researchgate.net Other computed descriptors, such as the molecular formula, exact mass, and InChIKey, provide fundamental identification and structural information.

The table below lists key computed descriptors for Methyl N-(4-methoxyphenyl)carbamate, a closely related compound.

| Descriptor | Value nih.gov |

| Molecular Formula | C₉H₁₁NO₃ |

| IUPAC Name | methyl N-(4-methoxyphenyl)carbamate |

| InChIKey | XULGIYKLMVSIEC-UHFFFAOYSA-N |

| Exact Mass | 181.0739 g/mol |

This interactive table summarizes the fundamental computed properties of a closely related carbamate ester.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance of accuracy and computational efficiency for studying the electronic structure and reactivity of medium to large-sized molecules like (4-methoxyphenyl) carbamate.

DFT is a powerful tool for investigating the mechanisms of chemical reactions. pitt.edu By mapping the potential energy surface, researchers can identify stable intermediates, transition states, and the corresponding activation energies. This allows for a detailed understanding of the reaction pathway, distinguishing between different possible mechanisms, such as concerted or stepwise pathways. pku.edu.cn

For example, in studying cycloaddition reactions, DFT calculations can determine the activation free energy for each potential route, thereby predicting the most favorable reaction pathway. pku.edu.cn This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. The resulting energy profiles provide a quantitative basis for rationalizing experimental outcomes and predicting the feasibility of new reactions involving the carbamate moiety. pitt.edu

Many synthetic routes to carbamates involve transition-metal catalysis. DFT calculations are indispensable for probing the intricate mechanisms of these catalytic cycles at the molecular level. mdpi.com Researchers can model each elementary step of the cycle, including oxidative addition, migratory insertion, and reductive elimination, to build a complete energy profile of the catalytic process.

In the context of alkoxycarbonylation reactions, which share mechanistic features with carbamate synthesis, DFT has been used to study the key intermediates and transition states. mdpi.com Such studies can reveal the rate-determining step of the reaction and explain the observed selectivity. For the synthesis of this compound, DFT could be used to model the reaction of p-anisidine (B42471) with a carbonyl source (like dimethyl carbonate) in the presence of a catalyst. The calculations would help in understanding the role of the catalyst, the nature of the active catalytic species, and the factors controlling the efficiency of the reaction.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods describe the electronic structure of a molecule, molecular modeling and dynamics (MD) simulations are used to study its physical movements and conformational behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. rsc.org

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. Such simulations can also model the interactions of the molecule with its environment, such as a solvent or a biological receptor. This is particularly valuable in fields like drug design, where understanding how a molecule binds to a protein target is crucial. The development of accurate force fields—the set of parameters that defines the potential energy of the system—is a critical prerequisite for meaningful MD simulations and can be derived from high-level quantum mechanics calculations. rsc.org

Ligand-Target Binding Mode Predictions (e.g., Enzyme Active Sites)

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme. This method is crucial for understanding the structural basis of inhibition and for designing more potent inhibitors. For carbamate derivatives, docking studies have been instrumental in elucidating their interactions within the active sites of various enzymes.

In the context of Alzheimer's disease, for instance, derivatives of carbamates are evaluated as inhibitors of acetylcholinesterase (AChE), a key pharmacological target. plos.orgnih.gov Computational studies involving molecular docking are employed to predict and analyze the binding poses of these carbamate inhibitors with the AChE protein. plos.org For example, a designed carbamate derivative, M6, was identified as a promising AChE binder with a docking score of -11.200 kcal/mol, indicating a strong binding affinity. nih.gov The stability of such predicted ligand-enzyme complexes is often further validated using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the complex over time. nih.govplos.org

Similarly, computational screening of carbamate-containing compounds has been performed to identify potential inhibitors for other enzymes, like monoacylglycerol lipase (B570770), which is implicated in various neurological disorders. These studies help in designing new inhibitor candidates based on the binding modes of previously known inhibitors.

| Compound | Target Enzyme | Predicted Binding Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Carbamate Derivative M6 | Acetylcholinesterase (AChE) | -11.200 | Not Specified |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | -10.800 | Not Specified |

Conformational Analysis and Intermolecular Interactions

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure (conformation) and the non-covalent interactions it forms with its environment. Computational methods are vital for exploring the conformational landscape of flexible molecules like this compound and for understanding the intermolecular forces that govern its crystal packing.

Ab initio calculations, such as those using Density Functional Theory (DFT), are employed to determine the preferred conformations of molecules in the gas phase and to generate Potential Energy Surface (PES) diagrams. dcu.ie For a series of methoxyphenyl-N-pyridinylcarbamates, computational analysis revealed that the delocalization of nonbonded electrons on the nitrogen into the carboxyl group imposes a degree of conformational restriction. acs.orgnih.gov

| Interaction Type | Description | Resulting Supramolecular Motif |

|---|---|---|

| N–H···N Hydrogen Bond | Primary, strong directional interaction in N-pyridinylcarbamates. | Dimers, Trimers, Chains acs.org |

| C–H···O Interaction | Secondary interaction, often involving the methoxy (B1213986) group. | Assists in aggregation and stabilization of the crystal lattice. acs.org |

| N–H···O Hydrogen Bond | Can be intramolecular, contributing to conformational stability. | Stabilizes specific conformers. nih.gov |

Computational Structure-Activity Relationship (SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular features, or descriptors, that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding drug design efforts.

Correlation of Structural Features with Biological Potency

QSAR studies on carbamate derivatives have successfully identified structural properties that are critical for their biological function. For a series of carbamate-based AChE inhibitors, a robust 2D-QSAR model was developed to design novel potent analogs. plos.orgplos.org The model identified descriptors such as the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen atoms as key features influencing the inhibitory activity. plos.orgnih.gov

By analyzing such models, researchers can deduce clear SAR trends. For example, the model might indicate that increasing the surface area or modifying the electronic properties of a specific part of the molecule could lead to enhanced enzyme inhibition. plos.org This in-silico screening approach, guided by the QSAR model, allows for the rational design of new compounds with potentially improved therapeutic effects. plos.orgnih.gov Such studies have highlighted specific carbamate derivatives as novel chemical starting points for therapeutic strategies against conditions like Alzheimer's disease. nih.gov The reliability and predictive power of these QSAR models are rigorously validated using internal and external statistical methods to ensure their accuracy. plos.org

| Molecular Descriptor | Influence on AChE Inhibitory Activity (pIC50) | Rationale |

|---|---|---|

| Connolly Accessible Area | Significant correlation | Relates to the size and shape of the molecule, affecting its fit within the enzyme's active site. plos.orgnih.gov |

| ELUMO | Significant correlation | Reflects the molecule's ability to accept electrons, which can be crucial for interactions with the enzyme. plos.orgnih.gov |

| Hydrogen Percentage | Significant correlation | May relate to the potential for hydrogen bonding or hydrophobic interactions within the binding pocket. plos.orgnih.gov |

Advanced Analytical Methodologies in 4 Methoxyphenyl Carbamate Research

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms by identifying transient or unstable intermediates. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a molecule's elemental formula. This capability is critical in the study of (4-methoxyphenyl)carbamate synthesis or degradation pathways, where proposed intermediates may be short-lived or present in low concentrations.

In research contexts, HRMS can be used to analyze reaction mixtures at various time points. For instance, in studying the formation of (4-methoxyphenyl)carbamate, HRMS could detect the mass of a proposed, unstable intermediate, providing direct evidence for a specific reaction pathway. The high resolving power of HRMS helps to distinguish between compounds with very similar nominal masses but different elemental compositions, a common challenge in complex organic reactions. This technique has been successfully employed to identify intermediates in various chemical transformations, including those involving carbamate (B1207046) derivatives, by providing unambiguous molecular formulas for transient species.

Key Applications of HRMS in (4-methoxyphenyl)carbamate Research:

Confirmation of Elemental Composition: Provides high-accuracy mass data to confirm the expected elemental formula of the final product and any isolated intermediates.

Identification of Unknowns: Helps in identifying byproducts or degradation products by determining their precise molecular formulas.

Mechanistic Studies: Offers evidence for the existence of proposed reaction intermediates, even if they are too unstable to be isolated.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination in solution. Advanced NMR methods provide deeper insights beyond simple one-dimensional spectra, enabling the complete and unambiguous assignment of complex molecular structures like (4-methoxyphenyl)carbamate and its derivatives.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, 2D NMR techniques are essential for assembling the complete molecular puzzle. These experiments correlate signals from different nuclei, revealing their connectivity through chemical bonds or spatial proximity.

For (4-methoxyphenyl)carbamate, 2D NMR can definitively establish the connectivity between the methoxy (B1213986) group, the phenyl ring, and the carbamate moiety.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. In the phenyl rings of carbamate derivatives, this technique would show correlations between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This would link each aromatic proton to its corresponding carbon atom in the (4-methoxyphenyl)carbamate structure.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting fragments of a molecule, such as linking the carbamate proton (N-H) to carbons in the phenyl ring or the carbonyl carbon of the carbamate group.

These advanced techniques are crucial when analyzing more complex derivatives or potential isomers, where 1D spectra may be ambiguous.

Diffusion-Edited ¹H NMR, most notably Diffusion-Ordered Spectroscopy (DOSY), is a powerful non-invasive technique for analyzing complex mixtures without prior separation. The DOSY experiment separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which generally correlate with their size and shape.

In the context of (4-methoxyphenyl)carbamate research, DOSY can be applied to:

Monitor Reaction Progress: By acquiring DOSY spectra of a reaction mixture over time, one can observe the disappearance of reactant signals and the appearance of product signals, each at their distinct diffusion coefficient. This allows for the simultaneous tracking of multiple species.

Analyze Purity: A pure sample of (4-methoxyphenyl)carbamate will show all proton signals aligned at a single diffusion coefficient. The presence of impurities, such as residual starting materials or solvents, would be evident as signals appearing at different diffusion coefficients.

Study Intermolecular Interactions: Changes in the diffusion coefficient of (4-methoxyphenyl)carbamate upon the addition of another molecule can indicate binding or complex formation.

This method is particularly advantageous as it provides separation information without the need for physical chromatography, preserving the sample for further analysis.

X-ray Crystallography for Precise Structural Characterization (Applicable to Analogous Compounds and Derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of (4-methoxyphenyl)carbamate itself can be a prerequisite, the analysis of its derivatives and structurally analogous compounds provides invaluable, high-resolution data on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of an analogous compound, 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, reveals detailed geometric information that can be extrapolated to understand the conformational preferences of the (4-methoxyphenyl)carbamate moiety. Such studies provide precise measurements that confirm the planar nature of the carbamate group and the specific orientations of the aromatic rings. This information is critical for computational modeling, understanding structure-activity relationships, and rational drug design.

Table 1: Selected Crystallographic Data for an Analogous Carbamate Compound (Data derived from studies on similar molecular structures)

| Parameter | Value |

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.35 Å |

| N-C (Phenyl) Bond Length | ~1.42 Å |

| C-O (Ester) Bond Length | ~1.36 Å |

| C-N-C Bond Angle | ~125° |

| O=C-N Bond Angle | ~124° |

| O=C-O Bond Angle | ~120° |

Note: These are representative values from related structures and may vary slightly for (4-methoxyphenyl)carbamate.

Spectroscopic Analysis for Functional Group Transformation and Confirmation (e.g., Infrared for Carbamate Linkage)

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is particularly useful for confirming the formation of the carbamate linkage in (4-methoxyphenyl)carbamate and for monitoring its transformation in subsequent reactions. The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies.

The carbamate group (-NH-COO-) has several distinct vibrational modes that produce strong, identifiable peaks in an IR spectrum. These characteristic absorptions provide clear evidence for the successful synthesis of the target compound.

Table 2: Characteristic Infrared Absorption Frequencies for the Carbamate Group

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3200 |

| C=O (Carbonyl) | Stretching | 1740 - 1680 |

| C-N | Stretching | 1250 - 1200 |

| C-O | Stretching | 1250 - 1000 |

The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the carbonyl group within the carbamate ester, while a peak in the 3300 cm⁻¹ region confirms the N-H bond. Observing the appearance of these bands and the disappearance of reactant-specific bands (e.g., the isocyanate peak around 2270 cm⁻¹ if synthesized from an isocyanate) provides definitive confirmation of the reaction's success.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity Confirmation of Synthesized Compounds

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. This method is a standard for confirming the identity and assessing the purity of synthesized compounds like (4-methoxyphenyl)carbamate in academic and industrial settings.